molecular formula C15H10N4O3 B11713889 3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one

3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one

Cat. No.: B11713889
M. Wt: 294.26 g/mol
InChI Key: HWXLURARZOCPCA-RQZCQDPDSA-N
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Description

3-[(E)-[(4-Nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one is a Schiff base derivative of the 3,4-dihydroquinazolin-4-one scaffold. This compound features a conjugated imine group (E-configuration) formed via condensation between the primary amine of the quinazolinone core and 4-nitrobenzaldehyde.

Properties

Molecular Formula

C15H10N4O3

Molecular Weight

294.26 g/mol

IUPAC Name

3-[(E)-(4-nitrophenyl)methylideneamino]quinazolin-4-one

InChI

InChI=1S/C15H10N4O3/c20-15-13-3-1-2-4-14(13)16-10-18(15)17-9-11-5-7-12(8-6-11)19(21)22/h1-10H/b17-9+

InChI Key

HWXLURARZOCPCA-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one typically involves the condensation of 4-nitrobenzaldehyde with 3,4-dihydroquinazolin-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyleneamino linkage can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrophenyl group and methyleneamino linkage play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one, highlighting variations in substituents, physicochemical properties, and biological activities:

Compound Name Molecular Formula Substituent(s) Melting Point (°C) Yield (%) Biological Activity (if reported) Reference
This compound (Target Compound) C₁₅H₁₁N₃O₃ 4-Nitrophenyl Not reported Not reported Not reported -
3-[(E)-[(2-Fluorophenyl)methylidene]amino]-2-methyl-3,4-dihydroquinazolin-4-one C₁₆H₁₂FN₃O 2-Fluorophenyl, 2-methyl Not reported Not reported Screening compound (ChemDiv)
4-[(2-{N′-[(4-Nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide (17) C₁₆H₁₅N₅O₅S 4-Nitrophenyl, sulfonamide 227–228.5 94 Not reported
3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one C₁₆H₁₄N₂O 2-Ethylphenyl, 2-methyl Not reported Not reported Not reported
2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one C₁₂H₁₅N₃O Isopropylaminomethyl Not reported Not reported Not reported

Key Observations:

Substituent Effects on Physicochemical Properties: The 4-nitrophenyl substituent in the target compound and compound 17 confers high polarity due to the nitro group, likely reducing solubility in nonpolar solvents. The sulfonamide group in compound 17 further enhances polarity and hydrogen-bonding capacity. The 2-fluorophenyl analog introduces moderate electron-withdrawing effects, while the ethylphenyl group in compound provides steric bulk and lipophilicity.

Synthetic Yields :

  • Compound 17 achieves a high yield (94%), suggesting that the nitro-substituted aldehyde reacts efficiently in condensation reactions. This aligns with the reactivity of nitrobenzaldehydes in forming stable Schiff bases.

Biological Activity :

  • While biological data for the target compound are absent, structurally related Schiff bases (e.g., pyrazol-5(4H)-one derivatives in ) exhibit antimicrobial activity. For example, nitro-substituted analogs in other studies often show enhanced activity against Gram-negative bacteria due to improved membrane penetration .

Structural Diversity: The 3,4-dihydroquinazolin-4-one core allows modular functionalization. For instance, the isopropylaminomethyl derivative demonstrates the scaffold’s adaptability for introducing basic amine groups, which could be exploited in drug design for solubility or target interaction.

Biological Activity

3-[(E)-[(4-nitrophenyl)methylidene]amino]-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation through apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)15.0Cell cycle arrest at G2/M phase
A549 (Lung)10.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed effective inhibition against a range of bacterial strains, particularly Gram-positive bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets:

  • Inhibition of Kinases : It acts as a kinase inhibitor, which is crucial in regulating various cellular processes including growth and apoptosis.
  • DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.

Case Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the in vivo efficacy of the compound in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to the control group, suggesting effective systemic delivery and action.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of this compound against multi-drug resistant strains. The results showed that it could enhance the efficacy of conventional antibiotics, indicating a potential role as an adjuvant therapy.

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